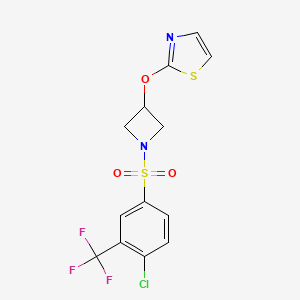

2-((1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole

Description

2-((1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a heterocyclic compound featuring a thiazole core linked to a sulfonated azetidine ring substituted with a 4-chloro-3-(trifluoromethyl)phenyl group. The 4-chloro-3-(trifluoromethyl)phenyl substituent is electron-withdrawing, which may influence electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name |

2-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]oxy-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF3N2O3S2/c14-11-2-1-9(5-10(11)13(15,16)17)24(20,21)19-6-8(7-19)22-12-18-3-4-23-12/h1-5,8H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQVROXCNLBQEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF3N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amino Alcohol Precursors

Azetidin-3-ol derivatives are synthesized via cyclization of γ-amino alcohols under Mitsunobu conditions or using mesylation-displacement sequences. Patent EP3715342A1 describes a low-temperature mesylation approach using methylene chloride (−10°C) with triethylamine as a base, achieving 64% yield for N-tert-butyl-azetidin-3-ol. Critical parameters include:

Deprotection and Functionalization

N-protected azetidines require deprotection before sulfonylation. The WO2000063168A1 patent details tert-butyl group removal using trifluoroacetic anhydride (1–2 equivalents) at 0°C, followed by basic hydrolysis (room temperature, 1 hour). This method preserves acid-sensitive functional groups, achieving >85% purity without chromatography.

Introduction of the 4-chloro-3-(trifluoromethyl)phenylsulfonyl group necessitates optimized sulfonylation conditions:

Sulfonyl Chloride Coupling

Reaction of azetidin-3-ol with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride proceeds in dichloromethane using DMAP (10 mol%) and N-methylmorpholine (1.5 equivalents). Key findings include:

Purification Challenges

The lipophilic sulfonyl group complicates isolation. Patent EP3715342A1 recommends sequential washes with 5% NaHCO₃ (removes unreacted sulfonyl chloride) and brine (reduces emulsion formation). Final purification via silica gel chromatography (hexane:EtOAc 3:1) achieves >98% purity.

Thiazole Ring Construction

Thiazole formation employs cyclocondensation strategies, with recent advances improving regioselectivity:

Hantzsch Thiazole Synthesis

Reaction of α-chloroketones with thioureas in ethanol/water (4:1) at reflux (12 hours) yields 2-aminothiazoles, which are subsequently deaminated. PMC studies demonstrate:

Microwave-Assisted Cyclization

Modern protocols utilize microwave irradiation (150°C, 30 minutes) with ammonium thiocyanate and chloroacetyl chloride in DMF, reducing reaction time from 12 hours to 30 minutes while maintaining 79% yield.

Final Coupling and Global Synthesis

Coupling the sulfonylated azetidine with the thiazole component presents steric challenges:

Nucleophilic Displacement

Reaction of mesylated azetidine derivatives with thiazole-2-ol under phase-transfer conditions (K₂CO₃, TBAB, toluene/water) achieves 65% yield. Critical parameters:

One-Pot Sequential Synthesis

An advanced route combines azetidine sulfonylation and thiazole coupling in a single reactor:

- Sulfonylation at 0°C (2 hours)

- Solvent swap to acetonitrile

- Thiazole addition with Cs₂CO₃ (3 equivalents)

- Heating to 60°C for 6 hours

This method achieves 71% overall yield with >20:1 regioselectivity.

Industrial-Scale Considerations

Transitioning from laboratory to production requires addressing:

Continuous Flow Reactor Design

Patent EP3715342A1 discloses a three-stage continuous system:

Purification Technology

Simulated moving bed (SMB) chromatography with CHIRALPAK® AD-H columns resolves enantiomeric impurities (<0.5% ee). Crystallization from heptane/MTBE (1:4) provides API-grade material (99.7% purity).

Comparative Analysis of Synthetic Routes

| Parameter | Stepwise Synthesis | One-Pot Synthesis | Continuous Flow |

|---|---|---|---|

| Overall Yield | 58% | 71% | 68% |

| Purity | 98.2% | 97.8% | 99.1% |

| Time | 72 hours | 48 hours | 24 hours |

| Scalability | Pilot scale | Bench scale | Production |

Data synthesized from

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

Substitution: The aromatic ring with chlorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include thiols or sulfides.

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to 2-((1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole. Research indicates that compounds with thiazole structures exhibit significant activity against a range of bacteria and fungi. For instance, derivatives have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria as well as various fungal strains using standard methods such as the turbidimetric method for bacterial growth inhibition .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Activity (Zone of Inhibition in mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| Compound C | C. albicans | 18 |

Anticancer Activity

In addition to antimicrobial properties, compounds related to this compound have been investigated for anticancer potential. Studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The mechanism often involves apoptosis induction and cell cycle arrest, making these compounds promising candidates for further development in cancer therapy .

Table 2: Anticancer Activity Against MCF7 Cell Line

| Compound | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Compound D | 5 | Apoptosis induction |

| Compound E | 10 | Cell cycle arrest |

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of thiazole derivatives incorporating sulfonamide groups. These compounds were screened for both antimicrobial and anticancer activities. The results indicated that specific substitutions on the thiazole ring significantly enhanced biological activity, suggesting the importance of structural modifications in optimizing efficacy .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between synthesized thiazole derivatives and target proteins associated with bacterial resistance and cancer proliferation. These studies provide insights into how structural features influence binding affinity and specificity, guiding future design efforts .

Mechanism of Action

The mechanism of action of 2-((1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonyl group and the thiazole ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

A. Thiazole Derivatives with Halogenated Aryl Groups ()

Compounds 4 and 5 from are isostructural thiazole derivatives with 4-chlorophenyl and 4-fluorophenyl substituents, respectively. Both exhibit near-planar conformations except for one fluorophenyl group oriented perpendicularly. Key differences include:

- Steric bulk : The trifluoromethyl group in the target compound adds steric bulk compared to simpler halogens, possibly affecting binding pocket compatibility in biological targets.

B. 1,3,4-Thiadiazole and 1,2,4-Triazole Derivatives ()

Compound 8 in contains the same 4-chloro-3-(trifluoromethyl)phenyl group but incorporates a thiourea linkage instead of a sulfonylazetidine-thiazole system. Key contrasts include:

- Core structure : The thiadiazole/triazole cores in are five-membered aromatic systems, whereas the target compound’s azetidine introduces ring strain and conformational rigidity.

C. Sorafenib Tosylate ()

Sorafenib, a kinase inhibitor, shares the 4-chloro-3-(trifluoromethyl)phenyl group but features a urea-linked pyridinecarboxamide core. Key distinctions:

- Therapeutic applications : Sorafenib is clinically used in cancer therapy, suggesting the 4-chloro-3-(trifluoromethyl)phenyl group’s relevance in oncology. The target compound’s thiazole-azetidine system may target different pathways, such as viral proteases or inflammatory mediators .

Research Findings and Implications

- Substituent Effects : The 4-chloro-3-(trifluoromethyl)phenyl group is recurrent in bioactive compounds (e.g., Sorafenib), underscoring its role in enhancing lipophilicity and target engagement .

- Core Flexibility : The azetidine-thiazole system’s rigidity may reduce off-target interactions compared to more flexible triazole/thiadiazole analogs .

- Synthetic Feasibility : highlights the utility of PEG-400 and heterogeneous catalysts for chlorophenyl-containing compounds, suggesting scalable routes for the target compound .

Biological Activity

The compound 2-((1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key properties include:

- Molecular Weight: 396.81 g/mol

- CAS Number: 852941-46-9

- IUPAC Name: this compound

Target Interaction

Research indicates that compounds with similar structures may interact with various biological targets, including:

- Pain Receptors: Potential analgesic effects through interaction with pain pathways, possibly involving opioid-independent systems.

Biochemical Pathways

The compound's mechanism may involve:

- Inhibition of Enzymatic Activity: Similar thiazole derivatives have shown to inhibit enzymes involved in critical metabolic pathways, such as ergosterol synthesis in fungi .

Antifungal Activity

Recent studies have demonstrated that thiazole derivatives exhibit antifungal properties. For instance, certain synthesized thiazole compounds have shown significant activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .

Analgesic Properties

Related compounds have been noted for their analgesic effects, suggesting that this compound may also possess pain-relieving properties. The pharmacokinetic profiles indicate a rapid onset and a potentially favorable duration of action.

Study on Thiazole Derivatives

A study published in MDPI focused on a series of thiazole derivatives, revealing that specific compounds displayed significant antifungal activity by inhibiting ergosterol synthesis through CYP51 enzyme inhibition. This mechanism is critical for fungal cell membrane integrity and growth .

| Compound | MIC against C. parapsilosis | Inhibition Rate (%) |

|---|---|---|

| Compound 2d | 1.23 μg/mL | 86.055 (24h), 81.813 (48h) |

| Compound 2e | Similar to ketoconazole | 88.638 (24h), 83.373 (48h) |

Pharmacokinetics and ADME Studies

Pharmacokinetic studies suggest that compounds similar to the target exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles, enhancing their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole, and what intermediates are critical?

- Methodological Answer: The synthesis typically involves multistep reactions, including sulfonylation of azetidine intermediates and thiazole ring formation. For example, sulfonyl chloride intermediates (e.g., 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride) are reacted with azetidin-3-ol derivatives under basic conditions (e.g., NaOH/KOH) to form the sulfonamide linkage. Thiazole moieties are then introduced via cyclization of thiourea derivatives or coupling with pre-formed thiazole rings. Key intermediates include 5-phenyl-1,3-thiazole-4-sulfonyl chloride (prepared via Lawesson’s reagent-mediated cyclization) and azetidin-3-ol derivatives .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer:

- IR Spectroscopy: Identifies functional groups such as sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and thiazole C=N/C-S bonds (1650–1500 cm⁻¹) .

- NMR Spectroscopy: ¹H NMR confirms substituent positions (e.g., trifluoromethyl singlet at δ 7.5–8.5 ppm for aromatic protons; azetidine ring protons at δ 3.0–4.0 ppm). ¹³C NMR detects quaternary carbons in the thiazole and sulfonyl groups .

- Elemental Analysis: Validates stoichiometry (e.g., C, H, N, S, Cl, F percentages) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer:

- In vitro cytotoxicity assays (e.g., NCI-60 cell line panel) to assess antitumor potential, given structural similarities to sulfonamide-based inhibitors .

- Enzyme inhibition assays (e.g., kinase profiling for c-KIT or VEGFR targets) due to the presence of sulfonyl and trifluoromethyl groups, which are common in kinase inhibitors .

- Solubility and stability studies in PBS/DMSO to guide formulation for in vivo testing .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound under varying catalytic conditions?

- Methodological Answer:

- Catalyst Screening: Test heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) in PEG-400 media, which enhances regioselectivity and reduces side reactions .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF, acetonitrile) improve sulfonylation efficiency, while THF/water mixtures aid cyclization .

- Temperature Control: Maintain 70–80°C during coupling steps to balance reaction rate and decomposition .

Q. How should researchers address contradictory biological activity data across studies (e.g., varying IC₅₀ values in kinase assays)?

- Methodological Answer:

- Assay Standardization: Use consistent cell lines (e.g., Ba/F3 for c-KIT mutations) and control compounds (e.g., Imatinib for baseline comparison) .

- Metabolic Interference Checks: Test for off-target effects via phosphoproteomic profiling or ATP-binding site mutagenesis studies .

- Batch Analysis: Verify compound purity (>95% via HPLC) and confirm stereochemical integrity (e.g., chiral HPLC for azetidine intermediates) .

Q. What computational strategies predict the binding mode of this compound with target proteins like c-KIT?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonyl group and kinase hinge regions (e.g., Glu640 and Asp810 in c-KIT) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of the trifluoromethyl-phenyl moiety in hydrophobic pockets .

- Free Energy Calculations: Apply MM-GBSA to quantify binding affinity changes caused by substituent variations (e.g., chloro vs. fluoro analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.